molecular formula C10H12N2O2 B12435961 (E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide

(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide

Cat. No.: B12435961
M. Wt: 192.21 g/mol
InChI Key: LQUZJYOLHABKGQ-UHFFFAOYSA-N
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Description

(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide is a chemical compound that belongs to the class of acrylamides It features a pyridine ring attached to an acrylamide moiety, with methoxy and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide can be achieved through the vinylation of pyridylcarboxamides. A convenient method involves the use of vinyltrimethoxysilane in the presence of copper(II) acetate and tetrabutylammonium fluoride. The reaction is typically carried out in solvents such as DMF, dioxane, or methylene chloride, leading to the formation of N-vinyl-4-pyridylcarboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound may be used to study its effects on various biological systems and pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act as a Michael acceptor, participating in Michael addition reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-Methoxy-N-methyl-3-(3-pyridyl)acrylamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

N-methoxy-N-methyl-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12(14-2)10(13)6-5-9-4-3-7-11-8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUZJYOLHABKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC1=CN=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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